Titanium tetrachloride

Übersicht

Beschreibung

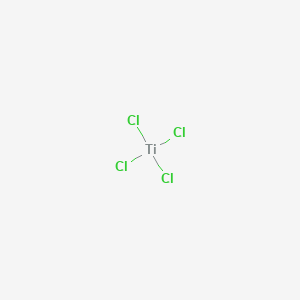

Titanium tetrachloride is an inorganic compound with the chemical formula TiCl4. It is a colorless, volatile liquid that fumes in moist air, forming dense clouds of titanium dioxide and hydrochloric acid. This compound is a crucial intermediate in the production of titanium metal and titanium dioxide pigment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Titanium tetrachloride is primarily produced by the chlorination of titanium-containing ores such as ilmenite (FeTiO3) or rutile (TiO2). The process involves heating the ore with chlorine gas at temperatures between 800°C and 900°C in the presence of carbon, which acts as a reducing agent . The overall reaction can be represented as:

TiO2+2Cl2+C→TiCl4+CO2

Industrial Production Methods: In industrial settings, the chlorination process is carried out in fluidized bed reactors or molten salt chlorination units. The crude this compound obtained from this process contains impurities such as vanadium, iron, and silicon, which are removed through distillation and chemical pre-treatment methods . Acetylacetone is often used as a chelating agent to remove these impurities effectively .

Analyse Chemischer Reaktionen

Types of Reactions: Titanium tetrachloride undergoes various chemical reactions, including hydrolysis, reduction, and complex formation.

-

Hydrolysis: When exposed to moisture, this compound reacts vigorously, forming titanium dioxide and hydrochloric acid:

TiCl4+2H2O→TiO2+4HCl

-

Reduction: this compound can be reduced to titanium metal using magnesium or sodium in the Kroll process:

TiCl4+2Mg→Ti+2MgCl2

-

Complex Formation: this compound acts as a Lewis acid and forms complexes with various ligands. For example, it reacts with alcohols to form titanium alkoxides:

TiCl4+4ROH→Ti(OR)4+4HCl

Common Reagents and Conditions: Common reagents used in reactions with this compound include water, magnesium, sodium, and alcohols. The reactions typically occur under controlled conditions to manage the exothermic nature of the processes .

Major Products: The major products formed from reactions involving this compound include titanium dioxide, titanium metal, and various titanium complexes .

Wissenschaftliche Forschungsanwendungen

Production of Titanium Metal

One of the primary applications of TiCl₄ is in the production of titanium metal. The Kroll process is the most widely used method, where titanium tetrachloride is reduced using magnesium:

This process allows for the extraction of titanium from its ores, contributing approximately 250,000 tons per year to global titanium supply . The Hunter process , which utilizes sodium as a reducing agent, is another method employed for titanium extraction.

Synthesis of Titanium Dioxide (TiO₂)

TiCl₄ is also crucial in the production of titanium dioxide (TiO₂), a widely used white pigment in paints, coatings, and plastics. The production involves the oxidation of TiCl₄ to produce TiO₂ through various processes, including the sulfate and chloride processes. TiO₂ is valued for its brightness and opacity .

Organic Synthesis Reagent

In organic chemistry, TiCl₄ serves as a Lewis acid catalyst in numerous reactions, enhancing reaction rates and selectivity. Its applications include:

- Aldol Addition : Activation of aldehydes to form aldol products.

- Friedel-Crafts Reactions : Catalyzing acylation and alkylation reactions.

- Epoxidation : Converting alkenes to epoxides.

- Diels-Alder Reactions : Facilitating cycloaddition reactions.

These transformations have led to the synthesis of various biologically active compounds such as zolmitriptan and risperidone .

Environmental Applications

TiCl₄ has been explored for its potential in environmental remediation. Its ability to react with water produces hydrochloric acid (HCl), which can be utilized in neutralizing alkaline waste streams. However, this reaction must be managed carefully due to the release of toxic fumes .

Case Study 1: Respiratory Effects

A study on workers exposed to TiCl₄ revealed significant respiratory issues linked to inhalation of its fumes. Symptoms included cough, dyspnea, and long-term pulmonary complications such as restrictive lung disease . This underscores the importance of safety measures in industrial settings where TiCl₄ is handled.

Case Study 2: Organic Synthesis Efficiency

Research highlighted the efficiency of TiCl₄ as a catalyst in organic synthesis compared to other metal catalysts like palladium and iridium. TiCl₄ demonstrated high catalytic activity while being cost-effective and environmentally friendly .

Table 1: Comparison of this compound Applications

| Application | Description | Key Benefits |

|---|---|---|

| Titanium Metal Production | Reduction process using magnesium or sodium | High yield; essential for aerospace |

| Titanium Dioxide Synthesis | Oxidation process for pigment production | Brightness; opacity; widespread use |

| Organic Synthesis | Lewis acid catalyst for various reactions | Enhanced reaction rates; selectivity |

| Environmental Remediation | Neutralization of alkaline wastes | Effective but requires careful handling |

Table 2: Summary of Toxicological Findings

| Study Reference | Findings | Implications |

|---|---|---|

| ATSDR Toxicological Profile | Respiratory effects from acute exposure | Need for protective measures |

| Epidemiologic Study | Increased lung cancer risk among workers exposed | Long-term health monitoring required |

Wirkmechanismus

Titanium tetrachloride exerts its effects primarily through its strong Lewis acidity and ability to form complexes with various ligands. In organic synthesis, it activates carbonyl compounds by coordinating with the oxygen atom, making them more susceptible to nucleophilic attack . The compound’s reactivity with water and alcohols is due to its high affinity for oxygen, leading to the formation of titanium-oxygen bonds and the release of hydrochloric acid .

Vergleich Mit ähnlichen Verbindungen

- Titanium tetrabromide (TiBr4)

- Titanium tetraiodide (TiI4)

- Titanium trichloride (TiCl3)

- Titanium dichloride (TiCl2)

Titanium tetrachloride stands out due to its volatility, reactivity with moisture, and extensive applications in various fields .

Biologische Aktivität

Titanium tetrachloride (TiCl) is a chemical compound that exhibits significant biological activity, particularly in toxicological studies. This article synthesizes findings from various research studies and reports to provide a comprehensive overview of its biological effects, mechanisms of action, and implications for human health.

This compound is a colorless liquid at room temperature and is known for its corrosive properties. Upon exposure to moisture, it hydrolyzes to form titanium dioxide (TiO) and hydrochloric acid (HCl), which contribute to its biological effects. The hydrolysis products are primarily responsible for the observed toxicity in biological systems.

Acute Toxicity

Acute exposure studies have shown that this compound can lead to significant respiratory distress and other systemic effects. Inhalation studies on rats revealed that exposure to high concentrations (up to 11,492 mg/m) resulted in symptoms such as nasal discharge, swollen eyelids, and dyspnea. Histopathological examinations indicated minor lung lesions, with more severe outcomes observed at higher concentrations .

| Concentration (mg/m³) | Symptoms Observed | Histopathological Findings |

|---|---|---|

| 1,466 - 11,492 | Wet noses, nasal discharge, dyspnea | Minor lesions in lungs; inflammatory residues noted |

| 5.0 | Mild dust-cell reaction | No significant histopathological changes observed |

Chronic Toxicity

Chronic exposure studies have demonstrated that long-term inhalation of this compound can lead to chronic respiratory issues. A study involving rats exposed to varying concentrations (0.1, 1.0, and 10.0 mg/m) for two years showed a concentration-related increase in respiratory problems, including rhinitis and abnormal lung noises .

| Exposure Duration | Concentration (mg/m³) | Health Effects Observed |

|---|---|---|

| 6 hours/day for 2 years | 0.1 - 10.0 | Increased incidence of irregular respiration |

| Concentration-dependent increase in neutrophils |

Inhalation Studies

In a notable study by Karlsson et al. (1986), female Sprague-Dawley rats were exposed to this compound via inhalation for short durations. The findings highlighted that while none of the animals died from exposure, significant respiratory symptoms were noted, which resolved within a few days post-exposure .

Comparative Studies

Research comparing this compound with hydrochloric acid indicated that TiCl and its hydrolysis products are more toxic than hydrochloric acid alone. This finding underscores the importance of understanding the specific toxicological profiles of chemical compounds and their degradation products .

Mechanisms of Toxicity

The primary mechanism through which this compound exerts its toxic effects appears to be through the generation of reactive oxygen species (ROS) upon hydrolysis, leading to oxidative stress in biological tissues. This oxidative stress can result in cellular damage and inflammation, particularly in the respiratory tract .

Implications for Human Health

Given its corrosive nature and the potential for severe respiratory effects, this compound poses significant occupational health risks, especially in industries where it is used or produced. Protective measures are essential to mitigate exposure risks among workers handling this compound.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for determining the purity of titanium tetrachloride?

- Methodology :

- Dilute TiCl₄ with hydrochloric acid (HCl) to stabilize the compound and mitigate hydrolysis.

- Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify trace metal impurities (e.g., Fe, Si, Al) at ppm levels.

- Validate results via gravimetric analysis or gas chromatography for volatile contaminants.

- Example Data : Purity levels of 99.91–99.93% were achieved using this protocol .

Q. How is this compound synthesized and purified for laboratory-scale titanium production via the Kroll process?

- Methodology :

- React TiO₂ with chlorine gas at 800–1000°C to produce crude TiCl₄.

- Purify via fractional distillation to remove high-boiling-point impurities (e.g., VOCl₃) using mineral oil or Al powder .

- Reduce purified TiCl₄ with molten Mg at 800–850°C under inert argon atmosphere.

- Optimize Mg:TiCl₄ molar ratio (typically 2:1) to maximize titanium sponge yield .

Q. What safety protocols are critical when handling this compound in experimental setups?

- Methodology :

- Use inert-atmosphere gloveboxes to prevent hydrolysis, which releases HCl gas.

- Wear acid-resistant PPE (neoprene gloves, face shields) and ensure fume hoods with scrubbers for vapor containment.

- Store TiCl₄ in sealed, corrosion-resistant containers (e.g., glass-lined steel) away from moisture .

Q. Which spectroscopic techniques are effective for characterizing this compound and its derivatives?

- Methodology :

- Raman/IR Spectroscopy : Identify vibrational modes (e.g., Ti–Cl stretching at ~500 cm⁻¹) and structural symmetry.

- Mass Spectrometry : Confirm molecular weight (189.68 g/mol) and fragmentation patterns using electron ionization .

- NMR : Limited utility due to TiCl₄’s paramagnetic nature, but useful for organometallic derivatives.

Advanced Research Questions

Q. How are gaseous p–v–T properties of this compound measured at high temperatures (873–1173 K)?

- Methodology :

- Use a binary gas system (TiCl₄ + Ar) to measure pressure–temperature–density relationships.

- Apply the Peng-Robinson equation of state (P-R EoS) to estimate virial coefficients and derive a truncated EoS for TiCl₄.

- Example Data : At 873 K and 261 kPa, molar volume = 0.45 m³/kmol; uncertainty <1.5% via Monte Carlo simulations .

Q. How can researchers resolve contradictions in thermodynamic data for this compound?

- Methodology :

- Conduct systematic literature reviews using databases like SciFinder and Web of Science, prioritizing peer-reviewed studies.

- Cross-validate data via ab initio molecular dynamics (AIMD) simulations and high-temperature calorimetry.

- Use sensitivity analysis to identify outliers caused by impurity interference or measurement artifacts .

Q. What computational models optimize TiCl₄ distillation for impurity removal in lab-scale systems?

- Methodology :

- Simulate vapor-liquid equilibrium using Aspen Plus® with NRTL or UNIQUAC models.

- Optimize parameters:

- Column Pressure : 1–2 atm to minimize side reactions.

- Reflux Ratio : 5:1 to enhance separation of SiCl₄ and VOCl₃.

- Example Result : 99.5% TiCl₄ purity achieved in a 20-tray distillation column .

Q. How do trace impurities in TiCl₄ affect its catalytic performance in organic syntheses?

- Methodology :

Eigenschaften

IUPAC Name |

tetrachlorotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ti/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDNKRIXUMDJCW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ti](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TiCl4, Cl4Ti | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | titanium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Titanium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Titanium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11130-18-0 (cpd with unspecified MF) | |

| Record name | Titanium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8042476 | |

| Record name | Titanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanium tetrachloride appears as a colorless fuming liquid with a pungent odor. Corrosive to metals and tissue. Very toxic by inhalation., Gas or Vapor; Liquid; Other Solid, A colorless fuming liquid with a pungent odor; [CAMEO], COLOURLESS-TO-LIGHT-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium chloride (TiCl4) (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

277.5 °F at 760 mmHg (EPA, 1998), 136.4 °C | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in cold water, alcohol, Sol in dilute hydrochloric acid, Sol in most organic solvents; decomposed by water, Solubility in water: reaction | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.726 (EPA, 1998) - Denser than water; will sink, 1.726, Relative density (water = 1): 1.7 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.5 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 70.34 °F (EPA, 1998), 1.31X10-2 atm @ 20 °C, Vapor pressure, kPa at 21.3 °C: 1.3 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

It has been postulated that harmful effects of titanium tetrachloride are due to its extremely vigorous reaction with water in any form (perspiration on the skin, tears, moisture in the air) resulting in liberation of large quantities of heat. The mechanism of injury is thought to involve a thermal burn, which then exposes the deeper tissue layers to other titanium tetrachloride hydrolysis products such as hydrochloric acid, resulting in even more severe & deeper burns. In other words, the extremely serious effects observed following exposure to titanium tetrachloride are the result of combined thermal & acid burns., One possible explanation for the more severe effects seen from exposure to titanium tetrachloride compared with hydrochloric acid is that hydrochloric acid, because of its high solubility, is dissolved in the moisture of the nasopharynx & trachea & thus penetrates the lungs to only a very limited extent. However, hydrolysis products, titanium oxide hydrate, is a particulate that can absorb some of the hydrochloric acid vapors that are also generated during hydrolysis & carry them into the deeper parts of the lungs. Also, in the lungs, the partially hydrolyzed titanium tetrachloride can be further hydrolyzed with release of hydrochloric acid, resulting ultimately in hydrochloric acid being carried deeper into the lung & to the alveoli. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Yellow liquid | |

CAS No. |

7550-45-0 | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium tetrachloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/titanium-tetrachloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Titanium chloride (TiCl4) (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetrachloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-11.4 °F (EPA, 1998), -24.1 °C | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1610 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TITANIUM TETRACHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1230 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.